

What is the natural source of Coibamide A?

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	Coibamide A
CAS No.:	1029227-48-2
Cat. No.:	B15565077

[Get Quote](#)

An in-depth analysis of the natural origin, biochemical properties, and cellular mechanisms of **Coibamide A** for researchers, scientists, and drug development professionals.

Executive Summary

Coibamide A is a potent, cyclic depsipeptide with significant antiproliferative and antiangiogenic properties.[1] Isolated from a marine cyanobacterium, this natural product has demonstrated a unique selectivity profile against various cancer cell lines, suggesting a novel mechanism of action.[2][3][4][5] Subsequent research has identified its direct molecular target and elucidated key signaling pathways through which it exerts its cytotoxic effects. This document provides a comprehensive overview of the natural source of **Coibamide A**, its physicochemical properties, detailed experimental protocols for its isolation and characterization, and an examination of its molecular mechanism of action, supported by diagrams of the relevant signaling pathways.

Natural Source and Isolation

Coibamide A was first isolated from a marine filamentous cyanobacterium, identified as a member of the genus *Leptolyngbya* (order Oscillatoriales), collected by hand using SCUBA from the Coiba National Park in Panama. Another report identifies the source as a *Caldora*

species of marine cyanobacterium, also from Panama. The crude organic extract of the cyanobacterium underwent bioassay-guided fractionation to yield the pure compound.

Physicochemical and Bioactivity Data

The key quantitative data for **Coibamide A** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆₅ H ₁₁₀ N ₁₀ O ₁₆	
Molecular Weight (as [M+H] ⁺)	1287.8156 m/z	
Optical Rotation ([α] _D)	-54.1	
Yield from Source Material	6.3 mg	
Cytotoxicity (NCI-H460)	IC ₅₀ of 300 ng/mL for the bioactive crude fraction	
NCI-60 Mean Log GI ₅₀	-8.04	
NCI-60 Mean Log TGI	-5.85	
NCI-60 Mean Log LC ₅₀	-5.11	
Cytotoxicity (MDA-MB-231)	IC ₅₀ of 2.8 nM (natural), 1.6 nM (synthetic)	

Experimental Protocols

Isolation of Coibamide A

The isolation of **Coibamide A** was achieved through a multi-step chromatographic process guided by bioactivity assays against human lung tumor cells (NCI-H460).

- **Extraction:** The cyanobacterial biomass was exhaustively extracted with a 2:1 mixture of CH₂Cl₂–MeOH.
- **Initial Fractionation:** The crude organic extract was subjected to normal-phase vacuum liquid chromatography (NP-VLC) using a stepped gradient of hexanes, ethyl acetate (EtOAc), and methanol (MeOH). The fraction eluting with 100% EtOAc showed the highest cytotoxicity.

- Purification: This bioactive fraction was further purified using reversed-phase C₁₈ solid-phase extraction (SPE) followed by isocratic high-performance liquid chromatography (HPLC) to yield pure **Coibamide A**.

Structure Elucidation

The planar structure and absolute configuration of **Coibamide A** were determined using a combination of spectroscopic and chemical methods.

- Planar Structure: The molecular formula was established by high-resolution Fourier transform mass spectrometry (FT-MS). The peptide nature and sequence were determined through extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and tandem mass spectrometry (TOF-ESI-MSⁿ).
- Absolute Configuration: To determine the stereochemistry of the constituent amino and hydroxy acids, **Coibamide A** was subjected to acid hydrolysis. The resulting hydrolysate was analyzed by chiral high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) and compared to synthesized standards.

Protein Synthesis and Translocation Assay

To investigate the effect of **Coibamide A** on protein synthesis and translocation into the endoplasmic reticulum (ER), metabolic labeling experiments were performed.

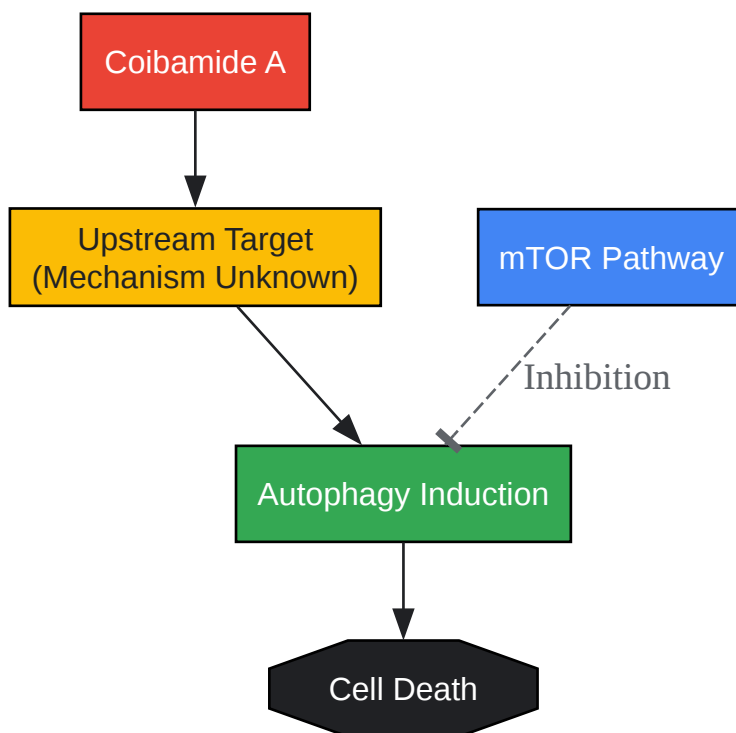
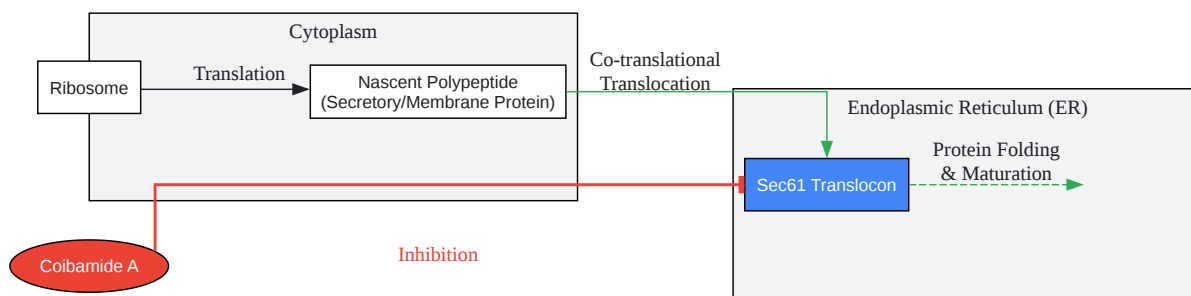
- Cell Culture and Treatment: Human colorectal carcinoma cells (HCT-116) were cultured and incubated with increasing concentrations of **Coibamide A**.
- Metabolic Labeling: Cells were washed and incubated in methionine and cysteine-free media with **Coibamide A** for 30 minutes. Subsequently, ³⁵S-labeled methionine and cysteine were added to the media for another 30 minutes to label newly synthesized proteins.
- Sample Fractionation and Analysis: After labeling, the culture medium (containing secreted proteins), whole-cell lysate (total protein), and a glycosylated protein fraction (isolated using Concanavalin A affinity chromatography) were collected.
- Detection: The protein fractions were analyzed by SDS-PAGE, and the labeled proteins were visualized by autoradiography.

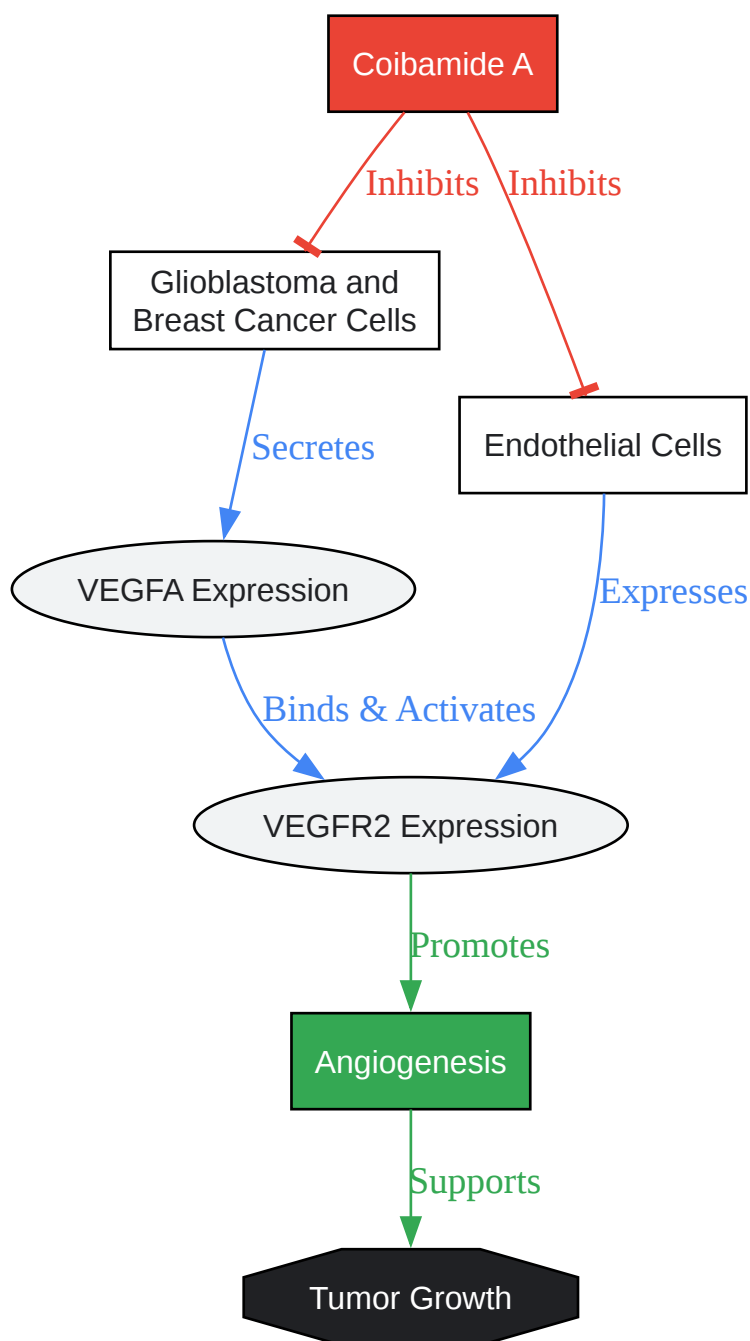
Molecular Mechanism of Action and Signaling Pathways

Coibamide A exerts its potent cytotoxic effects by targeting the Sec61 protein translocon, a central component of the protein secretion pathway in the endoplasmic reticulum. This leads to a broad inhibition of the biogenesis of secretory and membrane proteins. Additionally, **Coibamide A** has been shown to induce mTOR-independent autophagy and inhibit the VEGFA/VEGFR2 signaling pathway, contributing to its anti-cancer properties.

Inhibition of Protein Translocation via Sec61

Coibamide A directly binds to the Sec61 α subunit of the Sec61 translocon complex. This interaction blocks the entry of newly synthesized proteins into the ER, leading to their accumulation in the cytoplasm and ultimately triggering cellular stress and apoptosis.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Coibamide A, a natural lariat depsipeptide, inhibits VEGFA/VEGFR2 expression and suppresses tumor growth in glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coibamide A, a Potent Antiproliferative Cyclic Depsipeptide from the Panamanian Marine Cyanobacterium *Leptolyngbya* sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coibamide A, a potent antiproliferative cyclic depsipeptide from the Panamanian marine cyanobacterium *Leptolyngbya* sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 5. Coibamide A Induces mTOR-Independent Autophagy and Cell Death in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is the natural source of Coibamide A?]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15565077/docs#what-is-the-natural-source-of-coibamide-a>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)